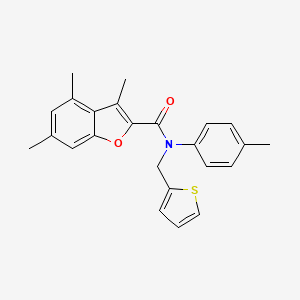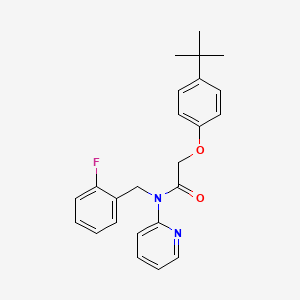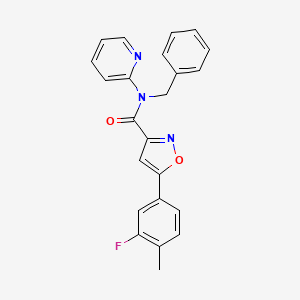![molecular formula C19H13Cl2N7O2 B11340293 8-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11340293.png)
8-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Core Structure: The initial step involves the construction of the tricyclic core. This can be achieved through a series of cyclization reactions, often starting from simpler aromatic precursors.
Introduction of Substituents: The 2,4-dichlorophenyl and 4-methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a Lewis acid catalyst and controlled temperatures.
Final Cyclization and Functionalization: The final steps involve the closure of the tricyclic ring system and the introduction of the heptazatricyclic framework. This may require the use of strong bases or acids, as well as high temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the tricyclic core, potentially leading to the formation of amines or reduced tricyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the nitro groups can produce corresponding anilines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its tricyclic framework makes it a candidate for the synthesis of novel materials with specific electronic or photophysical properties.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and nitrogen-rich structure. It could be explored for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to interact with specific enzymes or receptors, making it a candidate for drug development, particularly in the areas of oncology or neurology.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties. It may also find applications in the field of electronics, where its tricyclic structure could contribute to the development of new conductive or semiconductive materials.
Mechanism of Action
The mechanism by which 8-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of multiple nitrogen atoms suggests it could form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,4-dichlorophenyl)-10-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- 8-(2,4-dichlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Uniqueness
The uniqueness of 8-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the methoxy group may enhance its solubility and ability to interact with biological targets, making it a more versatile candidate for various applications.
Properties
Molecular Formula |
C19H13Cl2N7O2 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
8-(2,4-dichlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H13Cl2N7O2/c1-30-11-5-2-9(3-6-11)15-14-16(18(29)24-23-15)22-19-25-26-27-28(19)17(14)12-7-4-10(20)8-13(12)21/h2-8,17H,1H3,(H,24,29)(H,22,25,27) |
InChI Key |
YBLPMQAZBRNFFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11340219.png)

![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11340227.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11340235.png)
![(4-Benzylpiperidin-1-yl)[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11340242.png)
![6-bromo-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11340246.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11340255.png)
![4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11340263.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone](/img/structure/B11340268.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11340289.png)
![1-(benzylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11340298.png)
